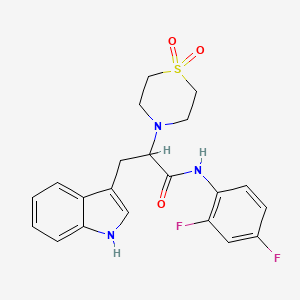![molecular formula C16H12N4 B3140755 5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 478041-01-9](/img/structure/B3140755.png)
5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
“5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C16H12N4 . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of triazolopyrimidines, including “this compound”, can be achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring fused to a pyrimidine ring, with a methyl group attached to the 5-position and a naphthyl group attached to the 7-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : 5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is synthesized through efficient and regioselective one-step procedures. This synthesis is significant for preparing biologically active compounds, including those with potential to inhibit influenza virus RNA polymerase (Massari et al., 2017).
Antibacterial Properties : Compounds synthesized from this chemical structure have demonstrated promising antibacterial activities. This suggests potential applications in developing new antibiotics or antimicrobial agents (El-Agrody et al., 2000).
Spectroscopic Characterization and Antibacterial Activity : A novel derivative of this compound has been synthesized and characterized, showing antibacterial activity against various bacterial strains. This emphasizes its potential in medicinal chemistry, particularly in antibiotic development (Lahmidi et al., 2019).
Biological Applications
Cardiovascular Agent : Variants of this compound have been evaluated for coronary vasodilating and antihypertensive activities, with some showing promise as potential cardiovascular agents (Sato et al., 1980).
Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens, demonstrating significant inhibitory effects on bacterial growth (Rifati et al., 2009).
Antitubercular and Antifungal Agents : The compound has shown potential as an antitubercular and antifungal agent, emphasizing its role in addressing infectious diseases (Titova et al., 2019).
Other Potential Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines : The compound is also used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues with properties beneficial as antimetabolites in biochemical reactions (Abdelriheem et al., 2017).
Synthesis in Supercritical Carbon Dioxide : An innovative method involving the synthesis of a derivative of this compound in supercritical carbon dioxide has been developed, representing a significant advancement in green chemistry (Baklykov et al., 2019).
Heteroaromatic Applications : This compound is key in the synthesis of various heteroaromatic compounds, which have diverse applications in medicinal and agricultural chemistry (Pinheiro et al., 2020).
Zukünftige Richtungen
The future directions for research on “5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could include the development of more efficient synthesis methods, investigation of its reactivity with other compounds, elucidation of its mechanism of action, and assessment of its potential uses in various fields such as medicinal chemistry .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit enzymes likedihydroorotate dehydrogenase and CDK enzyme . These enzymes play crucial roles in various biological processes, including cell division and energy production.
Mode of Action
It’s suggested that similar compounds may inhibit their target enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Inhibition of the CDK enzyme could affect the cell cycle regulation pathway , potentially leading to cell death .
Result of Action
Similar compounds have shown promising results in inhibiting the replication of the influenza virus and exhibiting anticancer activity .
Eigenschaften
IUPAC Name |
5-methyl-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-8-15(20-16(19-11)17-10-18-20)14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLAQUCUZXKUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189912 | |
| Record name | 5-Methyl-7-(2-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478041-01-9 | |
| Record name | 5-Methyl-7-(2-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-7-(2-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)

![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)
![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)

![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![4-{[4-(Trifluoromethyl)benzyl]oxy}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3140753.png)
![2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile](/img/structure/B3140758.png)
![Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B3140765.png)
![4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)
![(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B3140775.png)